molecular formula C9H10N4 B564106 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine CAS No. 109868-80-6

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine

Cat. No.: B564106
CAS No.: 109868-80-6
M. Wt: 174.207
InChI Key: JXGOOAPKCDAMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine is a nitrogen-rich heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. The pyridopyrazine core is of significant interest in the design and synthesis of small molecule inhibitors targeting key enzymatic pathways . Compounds based on analogous structures, such as pyrazolo[3,4-b]pyridines, have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects, underscoring the therapeutic potential of this chemical class . In particular, the dihydropyrido[3,4-b]pyrazin-one derivative, a closely related structure, has been identified as a highly selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4), a promising target for regenerative therapies in degenerative liver diseases . Furthermore, molecular docking studies of similar tricyclic systems derived from pyrazolopyridine precursors have shown promising binding interactions with protein active sites, suggesting their utility in developing targeted cancer therapies . This amine-substituted derivative is primarily valued as a key synthetic intermediate for constructing more complex, polycyclic structures for high-throughput screening and lead optimization campaigns . Its structure makes it a valuable template for probing biological mechanisms and developing novel therapeutic agents. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dimethylpyrido[3,4-b]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-5-6(2)13-9-7(10)3-11-4-8(9)12-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGOOAPKCDAMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=CN=CC2=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721228
Record name 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109868-80-6
Record name 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed C–H Functionalization and Cross-Coupling

A patent (WO2024015825A1) describes a nickel-catalyzed Negishi coupling strategy for introducing methyl groups into brominated pyridine precursors. While the patent focuses on 5-bromo-3,4-dimethylpyridin-2-amine synthesis, its methodology is adaptable to pyrido-pyrazine systems. Key steps include:

  • Directing Group Installation : Reacting 3,5-dibromo-4-methylpyridin-2-amine with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.

  • Methylation via Negishi Coupling : Treating the intermediate with methylzinc bromide in the presence of a nickel catalyst (e.g., NiCl₂(dme)) to replace the 3-bromo substituent with a methyl group.

  • Hydrolysis : Acidic hydrolysis removes the directing group, yielding the target amine.

Advantages :

  • High regioselectivity due to directing group assistance.

  • Scalable for industrial production (reported yields >85% for analogous compounds).

Challenges :

  • Requires handling air-sensitive organozinc reagents.

  • Nickel catalyst residues necessitate rigorous purification.

Multicomponent Cyclocondensation

A study on pyrido[2,3-b]pyrazines demonstrates a one-pot synthesis using 2,3-diaminopyridine and carbonyl compounds. Adapting this for 2,3-dimethylpyrido[3,4-b]pyrazin-8-amine:

  • Reactants : 2,3-Diamino-4-methylpyridine and ethyl 2-oxobutanoate.

  • Cyclization : Heating under reflux in ethanol forms the pyrazine ring.

  • Functionalization : Subsequent methylation at C2 using methyl iodide and a base (e.g., K₂CO₃).

Reaction Scheme :

2,3-Diamino-4-methylpyridine+CH₃COCOOEtΔ,EtOHPyrido[3,4-b]pyrazin-8-amineCH₃I2,3-Dimethyl Derivative\text{2,3-Diamino-4-methylpyridine} + \text{CH₃COCOOEt} \xrightarrow{\Delta, \text{EtOH}} \text{Pyrido[3,4-b]pyrazin-8-amine} \xrightarrow{\text{CH₃I}} \text{2,3-Dimethyl Derivative}

Yield : ~70–80% (extrapolated from similar reactions).

Post-Synthetic Modification of Preformed Heterocycles

Korean research (KoreaScience KR) outlines functionalization strategies for pyrido[2,3-b]pyrazines:

  • Amination : Nitration at C8 followed by reduction (e.g., H₂/Pd-C).

  • Methylation : Alkylation with methyl iodide or dimethyl sulfate under basic conditions.

Example :

  • Starting from 3-(2-oxo-1,2-dihydropyrido[2,3-b]pyrazin-3-yl)propanoic acid, hydrazine hydrate introduces the amine group.

Comparative Analysis of Methods

Method Starting Materials Catalyst/Reagents Yield Scalability
Directed Negishi Coupling3,5-Dibromo-4-methylpyridin-2-amineNiCl₂(dme), MeZnBr>85%Industrial
Multicomponent Cyclization2,3-Diamino-4-methylpyridineEthyl 2-oxobutanoate70–80%Lab-scale
Post-Synthetic ModificationPyrido[3,4-b]pyrazineCH₃I, K₂CO₃, Hydrazine60–70%Moderate

Key Observations :

  • The Negishi coupling approach offers superior yield and scalability but requires specialized reagents.

  • Multicomponent cyclization is cost-effective but may lack regiochemical control.

Mechanistic Insights and Optimization

Regioselectivity in Negishi Coupling

The nickel catalyst facilitates oxidative addition into the C–Br bond, followed by transmetalation with methylzinc. Density functional theory (DFT) studies on analogous systems suggest that electron-donating groups (e.g., –NMe₂) enhance reactivity at the ortho position.

Cyclocondensation Kinetics

In multicomponent reactions, the rate-determining step is imine formation between the diamine and diketone. Polar solvents (e.g., DMF) accelerate cyclization but may promote side reactions.

Spectroscopic Characterization

Reported data for related compounds (pyrido[2,3-b]pyrazines):

  • ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm; methyl groups resonate as singlets near δ 2.1–2.5 ppm.

  • IR : N–H stretches at 3300–3500 cm⁻¹; C=N vibrations at 1600–1650 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: Alkylated or arylated derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine as an anticancer agent. The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including breast, colon, liver, and ovarian cancers. In vitro studies demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment. The molecular docking studies conducted alongside these evaluations indicated favorable interactions with key cancer-related targets, enhancing the understanding of its mechanism of action .

Mechanism of Action

The compound's mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, it has been shown to disrupt the activity of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This disruption leads to cell cycle arrest and apoptosis in cancer cells .

Material Science Applications

Nonlinear Optical Properties

This compound exhibits remarkable nonlinear optical (NLO) properties. Research indicates that derivatives of this compound can be utilized in NLO applications due to their high first-order hyperpolarizabilities. These properties make them suitable for use in advanced photonic devices and sensors. The calculated values for hyperpolarizabilities suggest that these compounds could be engineered for specific technological applications in optics and telecommunications .

Electrochemical Sensing

Another significant application of this compound is in the field of electrochemical sensing. Recent studies have demonstrated its effectiveness as a sensor for detecting DNA and other biomolecules. The electrochemical properties allow for sensitive detection methods that could be beneficial in clinical diagnostics and environmental monitoring .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against various cancer cell lines; effective CDK inhibition
Material ScienceNonlinear Optical DevicesHigh first-order hyperpolarizabilities; potential for advanced photonic applications
Electrochemical SensingDetection of DNAHigh sensitivity and specificity in detecting biomolecules

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study published in Scientific Reports, researchers synthesized several derivatives based on this compound and evaluated their anticancer properties. The study utilized both in vitro assays and molecular docking techniques to assess the binding affinities of these compounds to target proteins involved in cancer progression. Results indicated that certain derivatives exhibited IC50 values lower than 1 µM against multiple cancer types, showcasing their potential as new therapeutic agents .

Case Study 2: Nonlinear Optical Applications

A study focused on the nonlinear optical properties of pyrido[3,4-b]pyrazine derivatives revealed that modifications to the this compound structure enhanced its NLO response significantly. The researchers reported a notable increase in hyperpolarizability values when specific substituents were added to the core structure. This finding suggests pathways for designing new materials with tailored optical properties for use in high-performance devices .

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it can insert itself between DNA base pairs, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, which is a mechanism exploited in anticancer therapies. Additionally, its ability to inhibit enzymes can be attributed to its binding to the active site, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its pyrido[3,4-b]pyrazine core, distinguishing it from related scaffolds. Key comparisons include:

Compound Class Core Structure Substituents Key Features Reference
2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine Pyrido[3,4-b]pyrazine 2,3-dimethyl; 8-amino Adenine mimic; potential kinase inhibition
Imidazo[1,2-a]pyrazin-8-amines Imidazo[1,2-a]pyrazine Variable aryl/alkyl groups High synthetic efficiency (GBB reaction); adenine-like H-bonding capacity
Pyrazolo[1,5-a]pyrazines Pyrazolo[1,5-a]pyrazine 4,6-dimethyl; azetidine Patent-derived kinase inhibitors; substituent positioning affects activity
Pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Benzyloxy; methylquinoline High chiral complexity; targets protein-binding pockets
  • Electronic and Steric Effects : The 2,3-dimethyl groups in the target compound may enhance lipophilicity compared to methoxy or aryl substituents in imidazo[1,2-a]pyrazines () or pyrazolo[1,5-a]pyrazines (). This could influence membrane permeability in drug design .
  • Amino Group Positioning: The 8-amino group is conserved across adenine-mimetic compounds (e.g., imidazo[1,2-a]pyrazin-8-amines), enabling critical hydrogen-bond interactions with biological targets .

Patent and Industrial Relevance

  • Kinase Inhibitors : Patent EP 2023/39 () highlights pyrazolo[1,5-a]pyrazines as kinase inhibitors. The target compound’s dimethyl groups could similarly modulate kinase binding but with distinct steric effects .
  • Scalability: The GBB reaction () is amenable to high-throughput synthesis, whereas quinoxaline derivatives () require stringent oxidative conditions, complicating scale-up .

Biological Activity

Overview

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyridine and pyrazine ring system with two methyl groups at the 2nd and 3rd positions. Its biological activity primarily stems from its role as a kinase inhibitor and its ability to intercalate DNA, making it a candidate for anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : This compound acts as a kinase inhibitor, which is crucial in regulating cell signaling pathways involved in cell proliferation and survival. Specifically, it has been noted for inhibiting RAF kinases (e.g., BRAF), which are often mutated in various cancers .
  • DNA Intercalation : The compound can insert itself between DNA base pairs. This intercalation disrupts normal DNA functions such as replication and transcription, which can lead to apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Caco-2 (Colorectal)5 - 10Inhibition of cell proliferation
HT-29 (Colorectal)5 - 10Induction of apoptosis

These results suggest that the compound's ability to inhibit cell proliferation may be linked to its kinase inhibitory properties and its interaction with DNA .

Antimicrobial Activity

Beyond its anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary studies indicate potential activity against both gram-positive and gram-negative bacteria. The specific mechanisms are still under investigation but may involve disruption of bacterial DNA synthesis or enzyme inhibition .

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, where kinase inhibitors can modulate inflammatory pathways effectively .

Case Studies

  • Inhibition of BRAF Kinase :
    A study demonstrated that this compound effectively inhibited BRAF activity in vitro. This inhibition was correlated with reduced cell viability in melanoma cell lines harboring BRAF mutations. The study highlighted the potential of this compound as a targeted therapy for BRAF-mutant cancers .
  • DNA Intercalation Studies :
    Another investigation focused on the intercalation properties of this compound using spectroscopic techniques. Results indicated that the binding affinity to DNA was significant enough to warrant further exploration for therapeutic applications in oncology.

Q & A

Q. Q1: What are the established synthetic routes for 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine, and what intermediates are critical for its formation?

A1: The compound can be synthesized via multicomponent reactions (MCRs) involving pyrazine-2,3-diamine derivatives. For example, the Groebke-Blackburn-Bienaymé reaction has been utilized to construct similar fused pyrazine scaffolds by coupling amidine components (e.g., pyrazine-2,3-diamine) with aldehydes and isocyanides under mild conditions, yielding adenine-mimetic structures . Key intermediates include α-oxidized dihydroquinoxaline derivatives and α-dicyanomethylene adducts, which undergo cyclization and dehydrogenation steps to form the pyrido-pyrazine core .

Q. Q2: How is the structure of this compound validated experimentally?

A2: Structural validation typically combines elemental analysis, mass spectrometry (HRMS), and multinuclear NMR (¹H, ¹³C, DEPT-135). For example, elemental analysis of analogous pyridothienopyrimidines showed calculated vs. found values (e.g., C: 60.13% vs. 60.24%; N: 16.70% vs. 16.58%), confirming purity . ¹H NMR of methyl groups in similar compounds resolves as singlets at δ 2.5–3.0 ppm, while aromatic protons appear as multiplets at δ 7.0–8.5 ppm .

Advanced Synthesis and Mechanistic Insights

Q. Q3: How do reaction conditions (solvent, temperature, catalysts) influence the yield and selectivity of this compound?

A3: Oxidative solvents like oxygenated benzene enhance dehydrogenation and stabilize reactive intermediates (e.g., nitrenes or radical species) during cyclization . For hydrazine-mediated reactions, dioxane at room temperature optimizes ring closure without over-oxidation, as seen in ethyl 3-amino-9-arylpyrido-thienopyrimidine synthesis (yields: 70–85%) . Catalytic use of sodium triacetoxyborohydride in DCM:MeOH (2:1) facilitates reductive amination for functionalizing the 8-amino group .

Q. Q4: What mechanistic pathways explain side-product formation during synthesis?

A4: Competing pathways include:

  • Oxidative dimerization : Observed in reactions with TCNE, leading to α-dicyanomethylene adducts (e.g., compounds 9a–d, 41–48% yield) via radical coupling .
  • Nucleophilic substitution : Excess hydrazine hydrate can over-functionalize the pyrazine ring, forming triazolopyridothienopyrimidines .
  • Over-oxidation : Prolonged exposure to oxygenated solvents may degrade the dihydroquinoxaline intermediate into quinazoline-2,3-diols (yields: 8–11%) .

Analytical and Computational Methods

Q. Q5: Which advanced spectroscopic techniques resolve ambiguities in regioisomer formation?

A5:

  • NOESY/ROESY NMR : Differentiates regioisomers by correlating spatial proximity of methyl groups and aromatic protons.
  • HPLC-MS with ion mobility : Separates isomers based on collision cross-section differences.
  • DFT calculations : Predicts thermodynamic stability of regioisomers; for example, methyl groups at C2/C3 stabilize the pyrido-pyrazine core via hyperconjugation .

Q. Q6: How can computational modeling guide the design of derivatives with enhanced bioactivity?

A6: Molecular docking (AutoDock Vina) and MD simulations predict binding affinity to targets like kinases or phosphatases. For pyrido-pyrimidinones, substituents at C8 (e.g., piperazinyl groups) improve solubility and target engagement via hydrogen bonding with catalytic residues (e.g., in phosphatase PF-06465469) . QSAR models using Hammett constants (σ) and logP values optimize electronic and lipophilic properties .

Functionalization and Applications

Q. Q7: What strategies enable selective functionalization of the 8-amino group?

A7:

  • Buchwald-Hartwig amination : Introduces aryl/heteroaryl groups using Pd catalysts (e.g., XPhos-Pd-G3) .
  • Mitsunobu reaction : Converts the amino group to ethers or thioethers using DIAD/TPP .
  • Schiff base formation : Reacts with aldehydes (e.g., 4-oxo-pyrido-pyrimidine carbaldehydes) to form imine-linked conjugates .

Q. Q8: How does the compound’s core structure influence its pharmacological potential?

A8: The pyrido-pyrazine scaffold mimics purine bases (e.g., adenine), enabling interactions with DNA/RNA or enzyme active sites. Derivatives with 8-aminomethyl substitutions exhibit enhanced kinase inhibition (IC₅₀ < 100 nM in phosphatase assays) . Methyl groups at C2/C3 reduce metabolic degradation by cytochrome P450 enzymes, as shown in microsomal stability assays .

Data Contradictions and Reproducibility

Q. Q9: How can researchers reconcile discrepancies in reported synthetic yields for analogous compounds?

A9: Variations arise from:

  • Oxygen sensitivity : Reactions in non-degassed solvents (vs. inert atmospheres) lower yields by 10–15% .
  • Hydrazine hydrate purity : Commercial batches with <99% purity generate side-products (e.g., triazolo derivatives) .
  • Catalyst lot variability : Pd catalysts with residual ligands (e.g., XPhos) alter coupling efficiency .

Q. Q10: What validation steps ensure reproducibility in biological assays for derivatives?

A10:

  • Dose-response curves : Use ≥3 independent replicates to calculate IC₅₀/EC₅₀ values.
  • Counter-screening : Test against off-targets (e.g., PF-06465469 vs. PTP1B) to confirm selectivity .
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., N-demethylation or glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.